

Allitinib (AST-1306): A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Allitinib

Cat. No.: B1684445

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Abstract

Allitinib (also known as AST-1306) is a potent, orally bioavailable, irreversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Developed by Shanghai Allist Pharmaceuticals, **Allitinib** was designed to overcome acquired resistance to first-generation reversible EGFR inhibitors, a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis pathway, and preclinical evaluation of **Allitinib**, tailored for professionals in the field of drug development and oncology research.

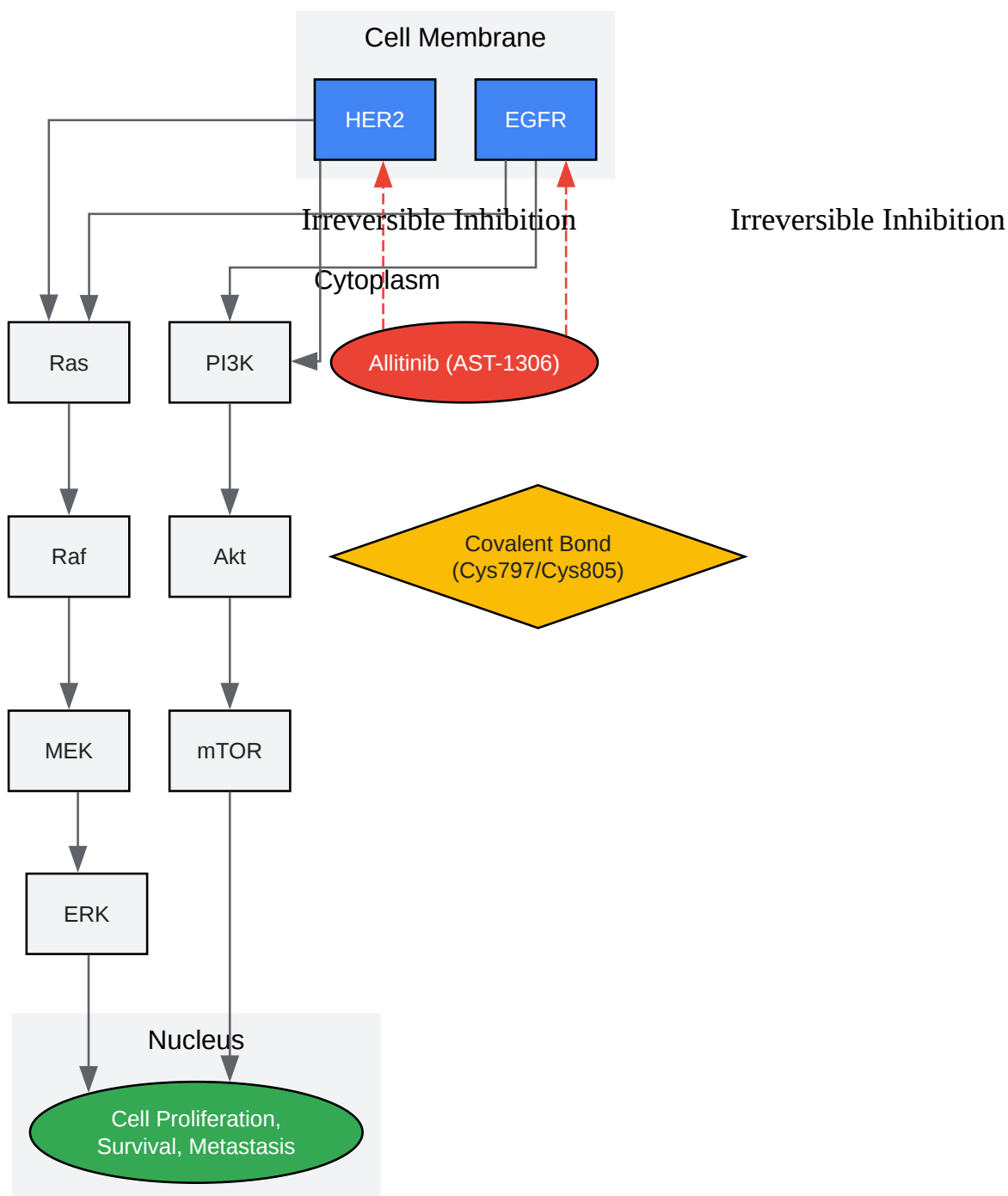
Discovery and Rationale

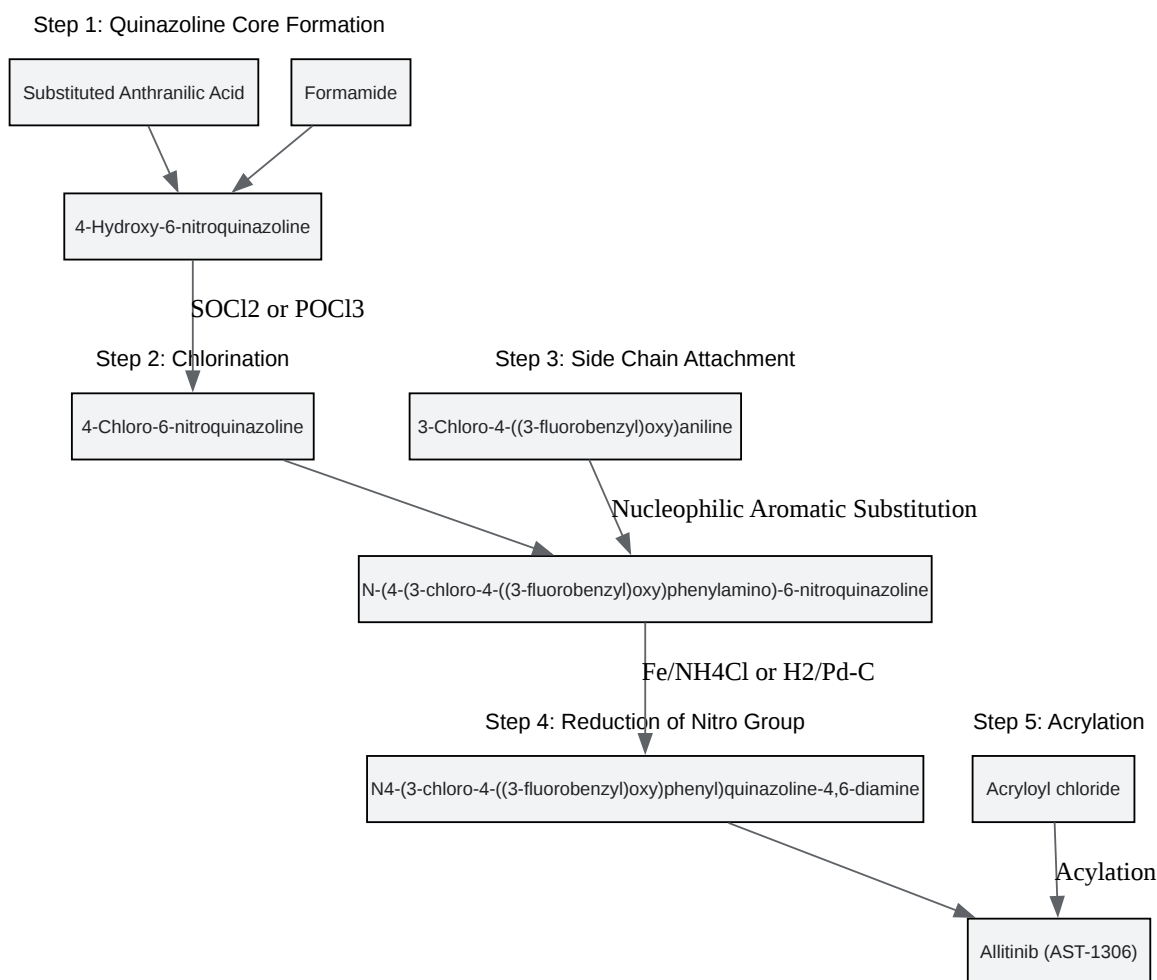
The development of **Allitinib** was driven by the clinical need to address acquired resistance to early EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[4] A primary mechanism of this resistance is the emergence of secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation.[3] **Allitinib** was rationally designed as an anilino-quinazoline derivative featuring an acrylamide moiety.[5] This reactive group enables the compound to form a covalent bond with a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797) and HER2 (Cys805), leading to irreversible inhibition of their kinase activity.[4][6] This irreversible binding mechanism allows **Allitinib** to maintain inhibitory activity against EGFR harboring the T790M resistance mutation.[3]

Mechanism of Action

Allitinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of EGFR and HER2, two key members of the ErbB family of receptor tyrosine kinases.^[3] Upon binding to the ATP-binding site of these receptors, the acrylamide group of **Allitinib** acts as a Michael acceptor, forming a covalent bond with the thiol group of a specific cysteine residue.^[4] This permanent inactivation of the kinase domain blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.^{[4][5]}

Signaling Pathway





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